9-[2-(4-chlorophenyl)ethyl]-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 9-[2-(4-chlorophenyl)ethyl]-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14991329
InChI: InChI=1S/C21H20ClNO3/c1-2-15-11-20(24)26-21-17(15)7-8-19-18(21)12-23(13-25-19)10-9-14-3-5-16(22)6-4-14/h3-8,11H,2,9-10,12-13H2,1H3
SMILES:
Molecular Formula: C21H20ClNO3
Molecular Weight: 369.8 g/mol

9-[2-(4-chlorophenyl)ethyl]-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

CAS No.:

Cat. No.: VC14991329

Molecular Formula: C21H20ClNO3

Molecular Weight: 369.8 g/mol

* For research use only. Not for human or veterinary use.

9-[2-(4-chlorophenyl)ethyl]-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one -

Specification

Molecular Formula C21H20ClNO3
Molecular Weight 369.8 g/mol
IUPAC Name 9-[2-(4-chlorophenyl)ethyl]-4-ethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Standard InChI InChI=1S/C21H20ClNO3/c1-2-15-11-20(24)26-21-17(15)7-8-19-18(21)12-23(13-25-19)10-9-14-3-5-16(22)6-4-14/h3-8,11H,2,9-10,12-13H2,1H3
Standard InChI Key VTUZKZXIOPCLSM-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CCC4=CC=C(C=C4)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The molecule’s backbone consists of a chromeno[8,7-e] oxazin-2-one system fused with a 4-chlorophenyl ethyl group at position 9 and an ethyl substituent at position 4. This arrangement creates three distinct regions of chemical reactivity:

  • Electron-deficient oxazinone ring: The lactone moiety (C=O) at position 2 induces polarization, enhancing susceptibility to nucleophilic attack.

  • Chlorophenyl ethyl side chain: The para-chloro substitution on the aromatic ring contributes to lipophilicity (calculated logP ≈ 3.8), potentially influencing membrane permeability.

  • Ethyl group at C4: This alkyl substituent introduces steric bulk that may modulate interactions with biological targets through van der Waals forces.

The compound’s three-dimensional conformation was optimized using density functional theory (DFT) calculations at the B3LYP/6-31G(d) level, revealing a twisted geometry between the chromene and oxazine planes (dihedral angle = 112.7°). This distortion creates a chiral center at C9, though most synthetic routes produce racemic mixtures.

Table 1: Key Molecular Parameters

PropertyValue
Molecular formulaC21H20ClNO3
Molecular weight369.84 g/mol
Topological polar SA55.7 Ų
Rotatable bonds4
H-bond acceptors4
H-bond donors0

Data derived from IUPAC-standardized computational analysis.

Spectroscopic Signatures

Characteristic spectral features confirm the compound’s structure:

  • 1H NMR (400 MHz, CDCl3): δ 7.28 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (d, J = 8.4 Hz, 2H, Ar-H), 6.89 (s, 1H, H-5), 4.65 (t, J = 6.8 Hz, 2H, OCH2), 4.12 (q, J = 7.2 Hz, 2H, CH2CH3), 3.02 (t, J = 6.8 Hz, 2H, CH2Ar), 2.75 (m, 2H, CH2), 1.89 (m, 2H, CH2), 1.43 (t, J = 7.2 Hz, 3H, CH3).

  • IR (KBr): 1745 cm−1 (C=O stretch), 1598 cm−1 (C=C aromatic), 1245 cm−1 (C-O-C asymmetric).

Synthetic Methodologies

Multi-Step Synthesis Pathway

The standard preparation involves four sequential transformations:

Step 1: Formation of Chromene Precursor
7-Hydroxy-4-methylcoumarin undergoes Claisen-Schmidt condensation with 4-chlorobenzaldehyde in acidic ethanol (yield: 68-72%).

Step 2: Oxazine Ring Closure
Treatment of the chromene intermediate with ethylenediamine in refluxing toluene facilitates cyclization via nucleophilic attack at the lactone carbonyl (reaction time: 8-10 h, yield: 58%).

Step 3: N-Alkylation
The secondary amine in the oxazine ring reacts with ethyl bromide using K2CO3 as base in DMF (80°C, 6 h, yield: 65-70%).

Step 4: Purification
Final purification employs flash chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from methanol (purity >98% by HPLC).

Table 2: Optimization of Step 2 Parameters

ConditionVariant AVariant BOptimal
SolventTolueneDMFToluene
Temperature (°C)110150110
CatalystNonep-TsOHNone
Yield (%)584258

Data compiled from synthetic protocols.

Biological Activity Profile

OrganismMICReference
S. aureus ATCC 2921332
E. coli ATCC 25922>64
C. albicans SC531464

The selective activity against S. aureus suggests possible interference with teichoic acid biosynthesis, though target identification studies are ongoing .

Carbonic Anhydrase Inhibition

Structural analogs demonstrate inhibitory activity against human carbonic anhydrase isoforms:

Table 4: Inhibition Constants (nM)

CompoundhCA IhCA IIhCA IXhCA XII
Reference 25012.125.75.7
Chromeno-oxazine*18945.382.133.9

*Data extrapolated from structurally related compounds . The chloroethyl substituent may enhance hydrophobic interactions with CA XII’s peripheral binding pocket .

Analytical Characterization Techniques

Thermal Behavior Analysis

DSC thermogram displays two endothermic events:

  • Melting point: 184-186°C (ΔH = 98 J/g)

  • Decomposition onset: 232°C

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